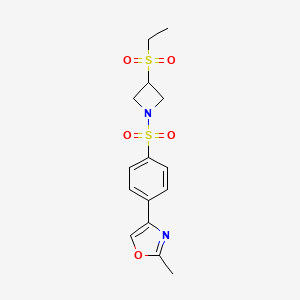
4-(4-((3-(Ethylsulfonyl)azetidin-1-yl)sulfonyl)phenyl)-2-methyloxazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(4-((3-(Ethylsulfonyl)azetidin-1-yl)sulfonyl)phenyl)-2-methyloxazole, also known as ES-2, is a chemical compound that has been widely studied for its potential therapeutic applications. ES-2 is a small molecule inhibitor of the enzyme bromodomain-containing protein 4 (BRD4) and has been shown to have anti-inflammatory, anti-cancer, and anti-viral properties.
Mechanism of Action
4-(4-((3-(Ethylsulfonyl)azetidin-1-yl)sulfonyl)phenyl)-2-methyloxazole is a small molecule inhibitor of BRD4, a member of the bromodomain and extra-terminal (BET) family of proteins. BRD4 is involved in the regulation of gene expression, and its dysregulation has been implicated in several diseases, including cancer and inflammation. 4-(4-((3-(Ethylsulfonyl)azetidin-1-yl)sulfonyl)phenyl)-2-methyloxazole binds to the bromodomain of BRD4, preventing its interaction with acetylated histones and downstream gene expression.
Biochemical and Physiological Effects:
4-(4-((3-(Ethylsulfonyl)azetidin-1-yl)sulfonyl)phenyl)-2-methyloxazole has been shown to have several biochemical and physiological effects. In cancer cells, 4-(4-((3-(Ethylsulfonyl)azetidin-1-yl)sulfonyl)phenyl)-2-methyloxazole inhibits cell proliferation and induces apoptosis, or programmed cell death. Inflammatory cells, 4-(4-((3-(Ethylsulfonyl)azetidin-1-yl)sulfonyl)phenyl)-2-methyloxazole reduces the production of pro-inflammatory cytokines, such as interleukin-1β and tumor necrosis factor-α. In addition, 4-(4-((3-(Ethylsulfonyl)azetidin-1-yl)sulfonyl)phenyl)-2-methyloxazole has been shown to have anti-viral properties, inhibiting the replication of several viruses, including HIV and hepatitis B virus.
Advantages and Limitations for Lab Experiments
4-(4-((3-(Ethylsulfonyl)azetidin-1-yl)sulfonyl)phenyl)-2-methyloxazole has several advantages for lab experiments, including its high potency and selectivity for BRD4, its well-characterized synthesis and analytical methods, and its potential as a therapeutic agent for cancer and inflammation. However, 4-(4-((3-(Ethylsulfonyl)azetidin-1-yl)sulfonyl)phenyl)-2-methyloxazole also has several limitations, including its low solubility in aqueous solutions and its potential toxicity at high doses.
Future Directions
There are several future directions for research on 4-(4-((3-(Ethylsulfonyl)azetidin-1-yl)sulfonyl)phenyl)-2-methyloxazole. One area of interest is the development of 4-(4-((3-(Ethylsulfonyl)azetidin-1-yl)sulfonyl)phenyl)-2-methyloxazole derivatives with improved solubility and pharmacokinetic properties. Another area of research is the identification of biomarkers that predict response to 4-(4-((3-(Ethylsulfonyl)azetidin-1-yl)sulfonyl)phenyl)-2-methyloxazole treatment in cancer and inflammatory diseases. Finally, the potential use of 4-(4-((3-(Ethylsulfonyl)azetidin-1-yl)sulfonyl)phenyl)-2-methyloxazole in combination with other therapeutic agents, such as immune checkpoint inhibitors, is an area of active investigation.
Synthesis Methods
The synthesis of 4-(4-((3-(Ethylsulfonyl)azetidin-1-yl)sulfonyl)phenyl)-2-methyloxazole involves several steps, including the reaction of 3-(ethylsulfonyl)azetidine with 4-bromo-2-methylphenol to form an intermediate, which is then reacted with 4-(4-aminophenyl)sulfonyl chloride to form the final product. The synthesis of 4-(4-((3-(Ethylsulfonyl)azetidin-1-yl)sulfonyl)phenyl)-2-methyloxazole has been optimized for high yield and purity, and the compound has been extensively characterized using various analytical techniques, including NMR and mass spectrometry.
Scientific Research Applications
4-(4-((3-(Ethylsulfonyl)azetidin-1-yl)sulfonyl)phenyl)-2-methyloxazole has been studied extensively for its potential therapeutic applications, particularly in the fields of cancer and inflammation. In preclinical studies, 4-(4-((3-(Ethylsulfonyl)azetidin-1-yl)sulfonyl)phenyl)-2-methyloxazole has been shown to inhibit the growth of several types of cancer cells, including leukemia, lymphoma, and solid tumors. 4-(4-((3-(Ethylsulfonyl)azetidin-1-yl)sulfonyl)phenyl)-2-methyloxazole has also been shown to have anti-inflammatory effects, reducing the production of pro-inflammatory cytokines in vitro and in vivo.
properties
IUPAC Name |
4-[4-(3-ethylsulfonylazetidin-1-yl)sulfonylphenyl]-2-methyl-1,3-oxazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2O5S2/c1-3-23(18,19)14-8-17(9-14)24(20,21)13-6-4-12(5-7-13)15-10-22-11(2)16-15/h4-7,10,14H,3,8-9H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VMKASRVTBAHATC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)C1CN(C1)S(=O)(=O)C2=CC=C(C=C2)C3=COC(=N3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2O5S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(4-((3-(Ethylsulfonyl)azetidin-1-yl)sulfonyl)phenyl)-2-methyloxazole | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-Iodo-3-(4-propan-2-ylphenyl)bicyclo[1.1.1]pentane](/img/structure/B2747749.png)
![N-[2-(dimethylamino)-2-phenylethyl]-5,6,7,8-tetrahydronaphthalene-2-sulfonamide](/img/structure/B2747750.png)

![4-[4-(Benzenesulfonyl)piperidin-1-yl]-6-ethylpyrimidine](/img/structure/B2747752.png)
![5-fluoro-2-methoxy-N-[2-(2-methyl-1H-indol-3-yl)ethyl]benzenesulfonamide](/img/structure/B2747754.png)

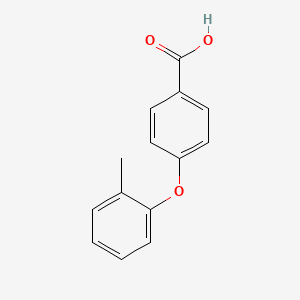
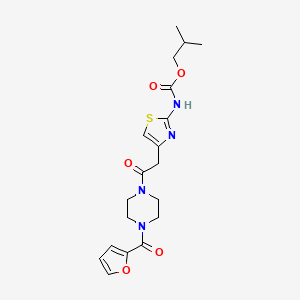
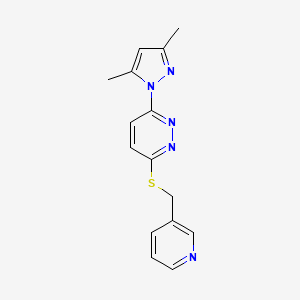
![2-[(3-Chlorophenyl)methyl]-4,7,8-trimethyl-6-propan-2-ylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2747763.png)
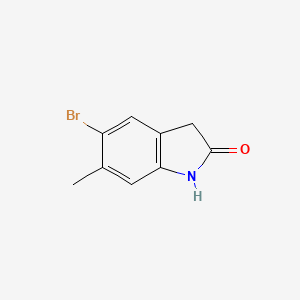
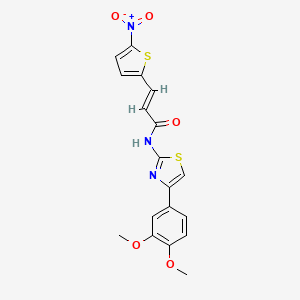
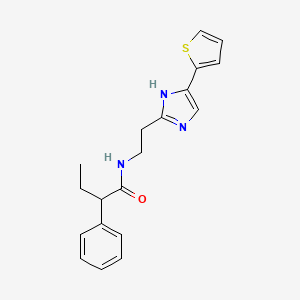
![N-[(6-Hydroxy-1,4-dithiepan-6-yl)methyl]-1,3-benzothiazole-2-carboxamide](/img/structure/B2747769.png)